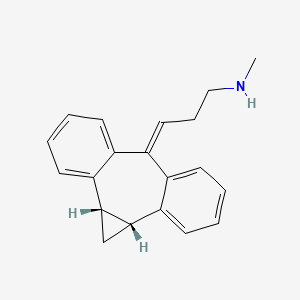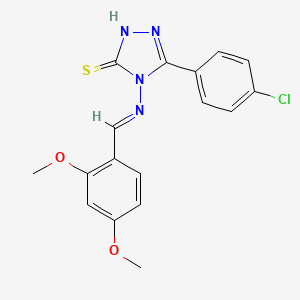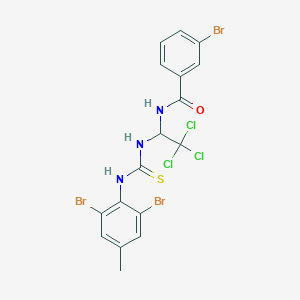![molecular formula C20H21NO4 B12008572 1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-phenyl-2,5-pyrrolidinedione](/img/structure/B12008572.png)
1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-phenyl-2,5-pyrrolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-phenyl-2,5-pyrrolidinedione is a synthetic organic compound with the molecular formula C20H21NO4 This compound features a pyrrolidinedione core substituted with a 3,4-dimethoxyphenyl ethyl group and a phenyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-phenyl-2,5-pyrrolidinedione typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxybenzaldehyde and phenylacetic acid.
Formation of Intermediate: The initial step involves the condensation of 3,4-dimethoxybenzaldehyde with phenylacetic acid in the presence of a base, such as sodium hydroxide, to form an intermediate.
Cyclization: The intermediate undergoes cyclization under acidic conditions, often using hydrochloric acid, to form the pyrrolidinedione ring.
Purification: The final product is purified using recrystallization or chromatography techniques to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反応の分析
反応の種類: 1-[2-(3,4-ジメトキシフェニル)エチル]-3-フェニル-2,5-ピロリジンジオンは、以下のものを含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの試薬を使用して酸化して、追加の官能基を導入したり、既存の官能基を変更したりすることができます。
還元: 水素化リチウムアルミニウムなどの試薬を使用した還元反応は、カルボニル基をアルコールに変換できます。
一般的な試薬と条件:
酸化: 酸性または塩基性媒体中の過マンガン酸カリウム。
還元: 無水エーテル中の水素化リチウムアルミニウム。
置換: ルイス酸触媒の存在下での臭素または塩素ガスを使用したハロゲン化。
主要な生成物:
酸化: カルボン酸またはケトンの生成。
還元: アルコールまたはアミンの生成。
置換: 芳香環へのハロゲン原子または他の求電子基の導入。
科学的研究の応用
1-[2-(3,4-ジメトキシフェニル)エチル]-3-フェニル-2,5-ピロリジンジオンは、科学研究において多様な用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして、および有機合成における試薬として使用されます。
生物学: 抗菌活性や抗がん活性などの潜在的な生物活性を調査されています。
医学: 特に特定の経路を標的とする新薬の開発における潜在的な治療効果について調査されています。
産業: 独自の特性を持つ特殊化学薬品や材料の製造に使用されています。
作用機序
1-[2-(3,4-ジメトキシフェニル)エチル]-3-フェニル-2,5-ピロリジンジオンの作用機序には、酵素や受容体などの分子標的との相互作用が含まれます。この化合物の構造により、特定の部位に結合し、これらの標的の活性を調節することができます。たとえば、活性部位を占有することで酵素活性を阻害したり、アロステリック部位に結合することで受容体の機能を変更したりできます。関与する正確な経路は、特定の用途と標的に依存します。
類似の化合物:
1-[2-(3,4-ジメトキシフェニル)エチル]-4-フェニルピペラジン: 類似のフェニルエチル基を共有していますが、コア構造が異なります。
1-(3,4-ジメトキシフェニル)エチルピリミジン-2,4,6-トリオン: ピロリジンジオン環の代わりにピリミジン環が含まれています。
独自性: 1-[2-(3,4-ジメトキシフェニル)エチル]-3-フェニル-2,5-ピロリジンジオンは、官能基と環構造の特定の組み合わせにより、独特の化学反応性と生物活性を発揮する点で独自です。
類似化合物との比較
1-[2-(3,4-Dimethoxyphenyl)ethyl]-4-phenylpiperazine: Shares a similar phenyl ethyl group but differs in the core structure.
1-(3,4-Dimethoxyphenyl)ethylpyrimidin-2,4,6-trione: Contains a pyrimidine ring instead of a pyrrolidinedione ring.
Uniqueness: 1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-phenyl-2,5-pyrrolidinedione is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical reactivity and biological activity
特性
分子式 |
C20H21NO4 |
|---|---|
分子量 |
339.4 g/mol |
IUPAC名 |
1-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C20H21NO4/c1-24-17-9-8-14(12-18(17)25-2)10-11-21-19(22)13-16(20(21)23)15-6-4-3-5-7-15/h3-9,12,16H,10-11,13H2,1-2H3 |
InChIキー |
ZBCPKNCJORIIQP-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)CC(C2=O)C3=CC=CC=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(E)-1-(4-Bromophenyl)ethylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide](/img/structure/B12008495.png)
![4-[4-(Allyloxy)benzoyl]-3-hydroxy-5-(4-methoxyphenyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12008510.png)

![3-{[(E)-(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]amino}-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12008521.png)
![5-(2,4-Dichlorophenyl)-4-({(E)-[2-(trifluoromethyl)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12008522.png)

![N-[(E)-(2-nitrophenyl)methylideneamino]octadecanamide](/img/structure/B12008541.png)

![N-(3,4-dimethylphenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12008551.png)
![4-[4-(Benzyloxy)-2-methylbenzoyl]-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12008555.png)
![N-(4-ethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12008557.png)


![2-(2,4-dimethylphenoxy)-N'-[(E)-1H-indol-3-ylmethylidene]acetohydrazide](/img/structure/B12008570.png)
